5-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione
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Overview
Description
5-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione is an organic compound with a complex structure It is characterized by the presence of a trichloromethyl group, a hydroxyethyl group, and a hexane backbone with two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione typically involves multi-step organic reactions. One common method includes the alkylation of a hexane-2,4-dione derivative with a trichloromethyl compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the dione and subsequent nucleophilic attack on the trichloromethyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone functionalities can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-(2,2,2-trichloroethyl)hexane-2,4-dione: Lacks the hydroxy group, leading to different reactivity and applications.
5-Methyl-3-(2,2,2-trichloro-1-hydroxypropyl)hexane-2,4-dione: Contains an additional carbon in the hydroxyalkyl chain, affecting its physical and chemical properties.
Uniqueness
5-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione is unique due to the presence of both a trichloromethyl group and a hydroxyethyl group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
62093-09-8 |
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Molecular Formula |
C9H13Cl3O3 |
Molecular Weight |
275.6 g/mol |
IUPAC Name |
5-methyl-3-(2,2,2-trichloro-1-hydroxyethyl)hexane-2,4-dione |
InChI |
InChI=1S/C9H13Cl3O3/c1-4(2)7(14)6(5(3)13)8(15)9(10,11)12/h4,6,8,15H,1-3H3 |
InChI Key |
GZPLHPOLEUMCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C(C(Cl)(Cl)Cl)O)C(=O)C |
Origin of Product |
United States |
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